5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, butylsulfanyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-component reactions. One common method is the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) as a convenient route toward substituted imidazo[1,5-a]-pyrimidines . Another approach involves a four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile, leading to the formation of regio- and chemoselective products .
Chemical Reactions Analysis
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Scientific Research Applications
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to new treatments for various diseases.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar pyrazolopyrimidine core but different functional groups, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific substituents, which impart unique chemical and biological properties.
Properties
Molecular Formula |
C21H27N3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-tert-butyl-7-butylsulfanyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H27N3S/c1-6-7-13-25-18-14-17(21(3,4)5)22-20-19(15(2)23-24(18)20)16-11-9-8-10-12-16/h8-12,14H,6-7,13H2,1-5H3 |
InChI Key |
JGWYMVNITAJQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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